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Compound of Interest

Compound Name:
2-Chloro-6-

(trifluoromethyl)pyrazine

Cat. No.: B1591954 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-
(trifluoromethyl)pyrazine

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-
Chloro-6-(trifluoromethyl)pyrazine, a key heterocyclic building block in modern medicinal

chemistry and materials science. As a Senior Application Scientist, this document synthesizes

predictive data with established analytical methodologies to offer field-proven insights for

researchers, scientists, and drug development professionals. The guide covers the compound's

chemical identity, core physical properties, detailed spectroscopic profile, and validated

protocols for its characterization. The causality behind experimental choices is explained to

ensure that each protocol serves as a self-validating system for empirical studies.

Chemical Identity and Molecular Structure
2-Chloro-6-(trifluoromethyl)pyrazine is a substituted pyrazine ring, which is an aromatic six-

membered heterocycle containing two nitrogen atoms in a 1,4-arrangement. The strategic

placement of a chloro group and a trifluoromethyl group imparts unique electronic properties

and reactivity, making it a valuable intermediate. The trifluoromethyl group, a well-known

bioisostere for other groups, can enhance metabolic stability, binding affinity, and lipophilicity of

parent molecules.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1591954?utm_src=pdf-interest
https://www.benchchem.com/product/b1591954?utm_src=pdf-body
https://www.benchchem.com/product/b1591954?utm_src=pdf-body
https://www.benchchem.com/product/b1591954?utm_src=pdf-body
https://www.benchchem.com/product/b1591954?utm_src=pdf-body
https://www.benchchem.com/product/b1591954?utm_src=pdf-body
https://www.huimengchem.cn/products/trifluoromethyl-pyridine-ftf.html
https://www.guidechem.com/question/how-to-prepare-and-use-2-chlor-id143717.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers for 2-Chloro-6-(trifluoromethyl)pyrazine

Identifier Value Source(s)

CAS Number 61655-69-4 [3][4][5][6]

Molecular Formula C₅H₂ClF₃N₂ [3][4][6][7]

Molecular Weight 182.53 g/mol [3][4][6][8]

IUPAC Name
2-chloro-6-

(trifluoromethyl)pyrazine
[7]

SMILES C1(Cl)=NC(C(F)(F)F)=CN=C1 [3][4][6][7]

InChI
InChI=1S/C5H2ClF3N2/c6-4-

2-10-1-3(11-4)5(7,8,9)/h1-2H
[3][4][7]

InChIKey
ZCRFOAFODJMVOG-

UHFFFAOYSA-N
[3][4][7]

Core Physicochemical Properties
The physicochemical properties of a compound are foundational to its application, governing its

solubility, reactivity, and pharmacokinetic profile. The data for 2-Chloro-6-
(trifluoromethyl)pyrazine, largely derived from predictive models, indicates a stable,

moderately lipophilic liquid under standard conditions.

Table 2: Summary of Physicochemical Properties
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Property Value Notes Source(s)

Appearance Clear, colourless liquid

Physical state at

standard temperature

and pressure.

[3][4]

Boiling Point
135 °C; 141.2 ± 35.0

°C (Predicted)

The non-predicted

value suggests a

specific experimental

data point, while the

predicted value has a

wide confidence

interval.

[3][4][8]

Density
1.504 ± 0.06 g/cm³

(Predicted)

Indicates it is

significantly denser

than water.

[3][4]

pKa
-3.13 ± 0.10

(Predicted)

The negative pKa

value signifies that the

pyrazine nitrogen

atoms are extremely

weak bases due to the

strong electron-

withdrawing effects of

the Cl and CF₃

groups.

[3][4]

LogP (Octanol/Water) 2.1488 (Predicted)

This value suggests

moderate lipophilicity,

indicating a

preference for non-

polar environments

and likely solubility in

organic solvents.

[6]

Solubility Not specified Expected to be

soluble in common

organic solvents (e.g.,

ethanol, DMSO, DMF)

[9]
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and sparingly soluble

in water, consistent

with its predicted

LogP.

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound.

While a complete experimental dataset for 2-Chloro-6-(trifluoromethyl)pyrazine is not

publicly available, its spectroscopic profile can be reliably predicted based on its structure and

data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

¹H NMR: The molecule possesses two non-equivalent aromatic protons on the pyrazine ring.

Due to the symmetrical nature of the substitution pattern, these protons are expected to

appear as sharp singlets or as an AX system of two doublets with a small coupling constant.

Their chemical shifts will be significantly downfield (δ 8.5-9.0 ppm) due to the deshielding

effects of the electronegative nitrogen atoms and the substituents.

¹³C NMR: Four distinct carbon signals are expected: two for the protonated pyrazine

carbons, one for the carbon bearing the chlorine atom, one for the carbon attached to the

trifluoromethyl group, and one for the trifluoromethyl carbon itself. The trifluoromethyl carbon

will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single, sharp

signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl

group, likely in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 2-Chloro-6-(trifluoromethyl)pyrazine, the electron ionization (EI) mass

spectrum would be expected to show:
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Molecular Ion (M⁺): A prominent molecular ion peak cluster at m/z 182 and 184.[7] The

characteristic ~3:1 isotopic abundance ratio of ³⁵Cl and ³⁷Cl is a definitive signature for a

monochlorinated compound.

Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom

([M-Cl]⁺) or the trifluoromethyl group ([M-CF₃]⁺), leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Data

Ion Adduct Predicted m/z Source

[M]⁺ 181.98531 [7]

[M+H]⁺ 182.99314 [7]

[M+Na]⁺ 204.97508 [7]

[M-H]⁻ 180.97858 [7]

Analytical and Characterization Protocols
To ensure the identity, purity, and quality of 2-Chloro-6-(trifluoromethyl)pyrazine in a

research setting, a systematic workflow involving chromatographic and spectroscopic

techniques is essential.
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Analytical Workflow

Procurement or Synthesis
of Sample

Purity Assessment
(GC-MS / HPLC)

Structural Confirmation
(NMR, MS)

If Purity ≥ 98%

Repurify or Reject

If Purity < 98%

Qualified Reagent
(>98% Purity)

If Structure Matches If Structure Mismatch

Click to download full resolution via product page

Caption: General workflow for the characterization of 2-Chloro-6-(trifluoromethyl)pyrazine.

Protocol 4.1: Purity and Identity Verification by GC-MS
Expertise & Causality: Gas Chromatography (GC) is the ideal method for separating volatile

and thermally stable compounds like 2-Chloro-6-(trifluoromethyl)pyrazine. Coupling it with a

Mass Spectrometry (MS) detector allows for simultaneous purity assessment (from the

chromatogram) and identity confirmation (from the mass spectrum).
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Methodology:

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent such as ethyl acetate or dichloromethane.

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-

5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

GC Conditions:

Injector Temperature: 250 °C.

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20

°C/min.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-300.

Data Analysis:

The purity is determined by integrating the peak area of the main component in the total

ion chromatogram (TIC).

Confirm the identity by matching the mass spectrum of the peak with the expected

molecular ion (m/z 182/184) and fragmentation pattern.

Protocol 4.2: Definitive Structural Elucidation by NMR
Spectroscopy
Expertise & Causality: Multi-nuclear NMR spectroscopy provides unambiguous proof of a

molecule's covalent structure. Deuterated chloroform (CDCl₃) is a standard solvent choice as it

dissolves a wide range of organic compounds and its residual proton signal does not typically

interfere with the aromatic region where the compound's signals are expected.
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Methodology:

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl₃.

¹H NMR Acquisition:

Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.

Observe the aromatic region (δ 8.0-9.5 ppm) to identify the two pyrazine protons.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled fluorine spectrum.

This provides a simple and clear confirmation of the CF₃ group's presence and electronic

environment.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time

due to the lower natural abundance of the ¹³C isotope.
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NMR Data Interpretation Logic

¹H NMR:
- 2 signals?

- δ 8.5-9.0 ppm?

¹⁹F NMR:
- 1 singlet?

- δ ~ -65 ppm?

Yes

¹³C NMR:
- 5 C signals?

- 1 quartet (CF₃)?

Yes

Structure Confirmed

Yes

Click to download full resolution via product page

Caption: A logical flow for confirming the structure using multi-nuclear NMR data.

Safety, Handling, and Storage
Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information

provided is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification: 2-Chloro-6-(trifluoromethyl)pyrazine is classified as an irritant.[5]

H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Precautions for Safe Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

Avoid breathing fumes, vapors, or mist.[5]

Wash hands thoroughly after handling.[5]

Conditions for Safe Storage:

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3]

[4]

Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-

8°C.[3][4]

Store away from incompatible substances such as strong oxidizing agents.

Conclusion
2-Chloro-6-(trifluoromethyl)pyrazine is a valuable chemical intermediate with well-defined,

albeit largely predicted, physicochemical properties. It is a dense, colorless liquid with

moderate lipophilicity and extremely low basicity. Its identity and purity can be rigorously

confirmed using standard analytical techniques such as GC-MS and multi-nuclear NMR

spectroscopy. Strict adherence to safety and handling protocols is mandatory when working

with this compound. This guide provides the foundational knowledge and practical

methodologies required for its effective and safe use in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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